molecular formula C12H26O4 B13760931 Ethanol, 2,2'-[[2,2-dimethyl-1-(1-methylethyl)-1,3-propanediyl]bis(oxy)]bis- CAS No. 68966-71-2

Ethanol, 2,2'-[[2,2-dimethyl-1-(1-methylethyl)-1,3-propanediyl]bis(oxy)]bis-

Cat. No.: B13760931
CAS No.: 68966-71-2
M. Wt: 234.33 g/mol
InChI Key: GPKLLERXYXMLED-UHFFFAOYSA-N
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Description

Ethanol, 2,2’-[[2,2-dimethyl-1-(1-methylethyl)-1,3-propanediyl]bis(oxy)]bis- is a chemical compound with the molecular formula C9H20O4. It is known for its unique structure, which includes two ethanol groups connected by a 2,2-dimethyl-1-(1-methylethyl)-1,3-propanediyl bridge through oxygen atoms. This compound is used in various scientific and industrial applications due to its distinct chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanol, 2,2’-[[2,2-dimethyl-1-(1-methylethyl)-1,3-propanediyl]bis(oxy)]bis- typically involves the reaction of 2,2-dimethyl-1-(1-methylethyl)-1,3-propanediol with ethanol under specific conditions. The reaction is catalyzed by an acid or base to facilitate the formation of the ether linkage between the ethanol molecules and the propanediol .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous processes where the reactants are fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize the production rate .

Chemical Reactions Analysis

Types of Reactions

Ethanol, 2,2’-[[2,2-dimethyl-1-(1-methylethyl)-1,3-propanediyl]bis(oxy)]bis- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce simpler alcohols .

Scientific Research Applications

Ethanol, 2,2’-[[2,2-dimethyl-1-(1-methylethyl)-1,3-propanediyl]bis(oxy)]bis- is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism by which Ethanol, 2,2’-[[2,2-dimethyl-1-(1-methylethyl)-1,3-propanediyl]bis(oxy)]bis- exerts its effects involves its interaction with various molecular targets. The compound can act as a nucleophile in chemical reactions, participating in the formation of new chemical bonds. Its unique structure allows it to interact with specific enzymes and proteins, influencing biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethanol, 2,2’-[[2,2-dimethyl-1-(1-methylethyl)-1,3-propanediyl]bis(oxy)]bis- is unique due to its specific ether linkage and the presence of the 2,2-dimethyl-1-(1-methylethyl)-1,3-propanediyl bridge. This structure imparts distinct chemical properties, making it valuable in various applications .

Properties

CAS No.

68966-71-2

Molecular Formula

C12H26O4

Molecular Weight

234.33 g/mol

IUPAC Name

2-[3-(2-hydroxyethoxy)-2,2,4-trimethylpentoxy]ethanol

InChI

InChI=1S/C12H26O4/c1-10(2)11(16-8-6-14)12(3,4)9-15-7-5-13/h10-11,13-14H,5-9H2,1-4H3

InChI Key

GPKLLERXYXMLED-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(C)(C)COCCO)OCCO

Origin of Product

United States

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